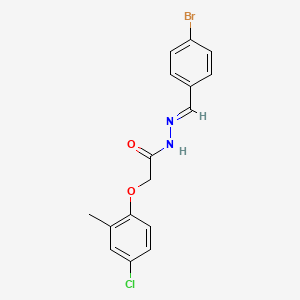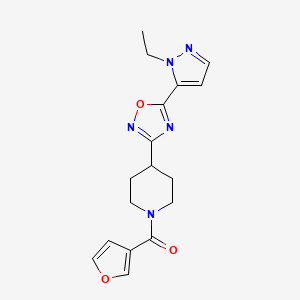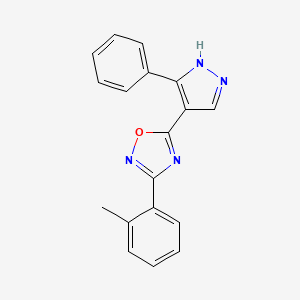
5-(3-phenyl-1H-pyrazol-4-yl)-3-(o-tolyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-phenyl-1H-pyrazol-4-yl)-3-(o-tolyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. This compound is a heterocyclic organic molecule that consists of three different functional groups, including a pyrazole ring, a tolyl group, and an oxadiazole ring.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antitubercular Activity
Novel derivatives of 5-(3-phenyl-1H-pyrazol-4-yl)-3-(o-tolyl)-1,2,4-oxadiazole and related compounds have been synthesized and evaluated for antimicrobial activities against a range of bacteria and fungi. These compounds demonstrated superior antimicrobial activity, highlighting their potential in addressing drug-resistant microbial strains. The structure-activity relationship studies suggest that certain substitutions on the phenyl ring enhance antimicrobial efficacy (Desai & Vaja, 2018; Argade et al., 2008). Furthermore, these compounds have shown promising results against Mycobacterium tuberculosis, with some derivatives displaying significant antitubercular activities, making them potential candidates for further development as antitubercular agents (Shingare et al., 2022).
Anticancer Potential
The investigation into the anticancer properties of these compounds has revealed promising outcomes. Specific derivatives have shown cytotoxic effects against various cancer cell lines, including breast and colorectal cancers. The mode of action involves the induction of apoptosis, arrest of cells in the G1 phase, and mitochondrial membrane potential disruption, indicating their potential as novel anticancer agents (Zhang et al., 2005; Ananda et al., 2016).
Antioxidant, Analgesic, and Anti-inflammatory Actions
Compounds within this chemical class have been studied for their potential in exhibiting antioxidant, analgesic, and anti-inflammatory actions. The evaluation of these actions is based on their ability to inhibit specific enzymes involved in inflammation and pain, as well as their capacity to scavenge free radicals, suggesting their utility in the development of new therapeutic agents for managing pain and inflammation (Faheem, 2018).
Electroluminescent Devices and Material Science Applications
These compounds have also found applications in material science, particularly in the development of n-type emitters for organic light-emitting diodes (OLEDs). The synthesis and characterization of novel anthracene-oxadiazole derivatives have shown that they possess good thermal stability and exhibit potential as emitters in OLEDs, demonstrating the versatility of these compounds beyond biomedical applications (Mallesham et al., 2014).
Eigenschaften
IUPAC Name |
3-(2-methylphenyl)-5-(5-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O/c1-12-7-5-6-10-14(12)17-20-18(23-22-17)15-11-19-21-16(15)13-8-3-2-4-9-13/h2-11H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJASQANGOUURN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=C(NN=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-phenyl-1H-pyrazol-4-yl)-3-(o-tolyl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(2,3-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2471304.png)
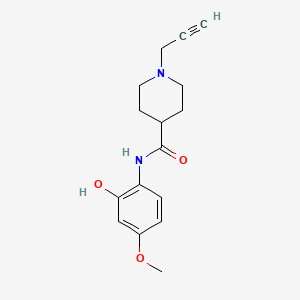

![2-((5,7-Bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-1-(4-chlorophenyl)propan-1-one](/img/structure/B2471307.png)
![2-Cyclopropyl-1-[1-(2-fluorophenyl)sulfonylazetidin-3-yl]benzimidazole](/img/structure/B2471311.png)
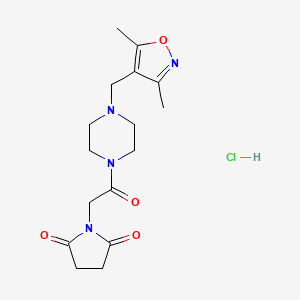

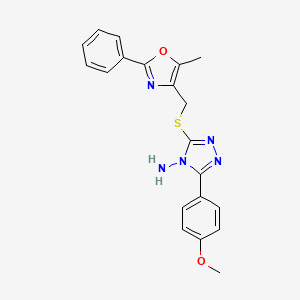
![N-[4-[(4-iodophenyl)sulfonylamino]phenyl]acetamide](/img/structure/B2471319.png)
![4-{[(4-Chlorophenyl)imino]methyl}phenyl 4-chlorobenzenesulfonate](/img/structure/B2471321.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2,5,6-trimethyl-4H-thieno[3,2-b]pyrrole-3-carboxamide](/img/structure/B2471322.png)
![3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-sulfamoylphenethyl)propanamide](/img/structure/B2471323.png)
